molecular formula C17H18ClN3O3S B2543950 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea CAS No. 1203354-96-4

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2543950
CAS No.: 1203354-96-4
M. Wt: 379.86
InChI Key: KFKGLOURRIUHOD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a chlorinated phenyl ring, an isothiazolidinone moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable thiol with a chlorinated amine under oxidative conditions. Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenyl ring is then coupled with the isothiazolidinone intermediate using a coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

    Urea Formation: Finally, the urea linkage is formed by reacting the coupled intermediate with p-tolyl isocyanate under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The isothiazolidinone moiety can be further oxidized to form sulfone derivatives.

    Reduction: The chlorinated phenyl ring can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiourea

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted phenyl derivatives

Scientific Research Applications

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Agricultural Chemistry: Explored as a potential herbicide or pesticide.

    Materials Science: Studied for its potential use in the development of novel polymers or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea involves interactions with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(p-tolyl)urea: Lacks the isothiazolidinone moiety.

    1-(4-Chloro-3-nitrophenyl)-3-(p-tolyl)urea: Contains a nitro group instead of the isothiazolidinone moiety.

    1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea: Contains a phenyl group instead of the p-tolyl group.

Uniqueness

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is unique due to the presence of the isothiazolidinone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-12-3-5-13(6-4-12)19-17(22)20-14-7-8-15(18)16(11-14)21-9-2-10-25(21,23)24/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKGLOURRIUHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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